molecular formula C10H9N5O3 B404934 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B404934
M. Wt: 247.21g/mol
InChI Key: ZISSAVKYRJUPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry. This compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate benzamide derivatives. One common method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is the corresponding amino derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C10H9N5O3

Molecular Weight

247.21g/mol

IUPAC Name

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C10H9N5O3/c1-7-2-3-8(4-9(7)15(17)18)10(16)13-14-5-11-12-6-14/h2-6H,1H3,(H,13,16)

InChI Key

ZISSAVKYRJUPOX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.